molecular formula C7H14ClNO2 B13451358 rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans

rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans

Cat. No.: B13451358
M. Wt: 179.64 g/mol
InChI Key: YDNAZTBSZCEUMF-KGZKBUQUSA-N
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Description

rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans: is a synthetic compound that belongs to the class of cyclopropane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.

    Aminoethylation: Introducing the aminoethyl group through nucleophilic substitution or addition reactions.

    Hydrochloride Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or nitrile group.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the amino or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Utilizing nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, cis
  • rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate free base
  • rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate acetate

Uniqueness

rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-5(6)2-3-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

YDNAZTBSZCEUMF-KGZKBUQUSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CCN.Cl

Canonical SMILES

COC(=O)C1CC1CCN.Cl

Origin of Product

United States

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